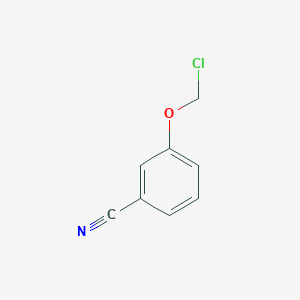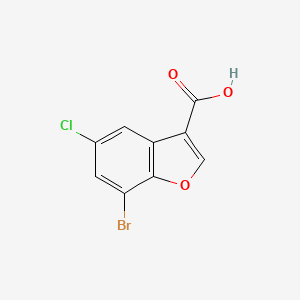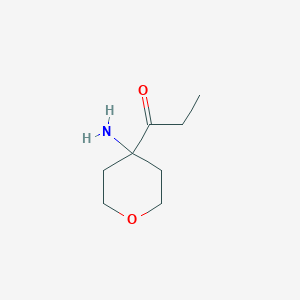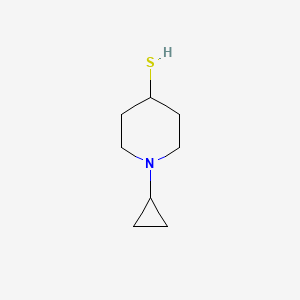![molecular formula C15H16FN B13165226 3-[3-(2-Fluorophenyl)propyl]aniline CAS No. 1240529-40-1](/img/structure/B13165226.png)
3-[3-(2-Fluorophenyl)propyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(2-Fluorophenyl)propyl]aniline is an organic compound that belongs to the class of anilines It features a fluorinated phenyl group attached to a propyl chain, which is further connected to an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-Fluorophenyl)propyl]aniline can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and efficiency. The choice of reagents, solvents, and catalysts is crucial to ensure the scalability and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(2-Fluorophenyl)propyl]aniline can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted aniline derivatives.
Applications De Recherche Scientifique
3-[3-(2-Fluorophenyl)propyl]aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may serve as a ligand in biochemical studies to investigate receptor-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-[3-(2-Fluorophenyl)propyl]aniline involves its interaction with specific molecular targets and pathways. The fluorinated phenyl group may enhance its binding affinity to certain receptors or enzymes, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[3-(3-Fluorophenyl)propyl]aniline
- 3-[3-(4-Fluorophenyl)propyl]aniline
Comparison
Compared to its similar compounds, 3-[3-(2-Fluorophenyl)propyl]aniline may exhibit unique properties due to the position of the fluorine atom on the phenyl ring. This positional difference can influence its chemical reactivity, binding affinity, and overall biological activity, making it distinct in its applications and effects.
Propriétés
Numéro CAS |
1240529-40-1 |
|---|---|
Formule moléculaire |
C15H16FN |
Poids moléculaire |
229.29 g/mol |
Nom IUPAC |
3-[3-(2-fluorophenyl)propyl]aniline |
InChI |
InChI=1S/C15H16FN/c16-15-10-2-1-7-13(15)8-3-5-12-6-4-9-14(17)11-12/h1-2,4,6-7,9-11H,3,5,8,17H2 |
Clé InChI |
ZGYMTWZMRQJRTF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CCCC2=CC(=CC=C2)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Fluoro-1H,3H,4H,5H-pyrano[4,3-B]indole](/img/structure/B13165177.png)

![2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoic acid](/img/structure/B13165183.png)





![4-Methyl-5-[1-(piperidin-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B13165233.png)



![Dimethyl(2-{[6-(1H-pyrazol-1-yl)pyrazin-2-yl]amino}-1-(thiophen-3-yl)ethyl)amine](/img/structure/B13165246.png)
